Dichlorohexylmethylsilane is a compound that is not directly mentioned in the provided papers, but it is related to the field of organosilicon chemistry. Organosilicon compounds, such as polysilanes and silazanes, are of significant interest due to their unique properties and applications in various fields. These compounds are typically characterized by the presence of silicon atoms, which can be substituted with various organic groups. The papers provided discuss related compounds and their applications, which can give us insights into the potential uses and mechanisms of dichlorohexylmethylsilane.
The second paper reviews the synthesis and applications of hexamethyl disilazane, another organosilicon compound2. This compound is used as a protective group, modifier, and catalyst in organic synthesis. It also finds applications in surface modification, nerve tissue scanning, and plasma polymerization in organic materials. By analogy, dichlorohexylmethylsilane could potentially be used in similar applications due to its related chemical structure. It could serve as a reagent in organic synthesis, a surface modifier, or be involved in materials science for the development of new polymers or coatings.
Hexylmethyldichlorosilane falls under the broader category of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups. It is specifically categorized as a dichlorosilane due to the presence of two chlorine atoms attached to the silicon atom. These compounds are essential in various industrial applications, particularly in the synthesis of silicone polymers and other silicon-based materials .
The synthesis of hexylmethyldichlorosilane can be achieved through several methods, with one common approach involving the reaction of hexene with methyldichlorosilane via hydrosilylation. This process typically requires a catalyst, such as platinum or other transition metals, to facilitate the reaction.
For instance, studies have demonstrated that using silica-supported platinum catalysts can enhance the catalytic activity in hydrosilylation reactions involving methyldichlorosilane .
The molecular structure of hexylmethyldichlorosilane consists of a silicon atom bonded to two chlorine atoms, one methyl group, and one hexyl group. The structural formula can be represented as follows:
Hexylmethyldichlorosilane participates in various chemical reactions typical for chlorosilanes. These include:
The mechanism of action for hexylmethyldichlorosilane primarily involves its reactivity due to the presence of chlorine atoms. The chlorosilane can undergo nucleophilic attack by water or alcohols leading to hydrolysis or alcoholysis.
This reactivity makes hexylmethyldichlorosilane valuable in creating functionalized surfaces and coatings.
Hexylmethyldichlorosilane exhibits several notable physical and chemical properties:
The compound is sensitive to moisture due to its chlorosilane nature, which can lead to hydrolysis if not handled properly.
Hexylmethyldichlorosilane has diverse applications across various fields:
Hexylmethyldichlorosilane (systematic name: dichloro(hexyl)methylsilane) is an organochlorosilane compound with the molecular formula C₇H₁₆Cl₂Si and a molecular weight of 199.19 g/mol. Its structure consists of a silicon atom bonded to:
This tetrahedral arrangement around silicon enables nucleophilic substitution reactions, where chlorine atoms are readily displaced by nucleophiles (e.g., water, alcohols). The hexyl chain contributes hydrophobic properties, while the chlorines confer high reactivity. Key physicochemical properties include [2] [3]:
Table 1: Physical Properties of Hexylmethyldichlorosilane
Property | Value | Conditions |
---|---|---|
Boiling Point | 204–206°C | At 760 mmHg |
Density | 0.992–0.993 g/mL | 20°C |
Refractive Index | 1.4393 | 20°C |
Flash Point | 85°C | Closed cup |
Appearance | Colorless to pale yellow liquid | Room temperature |
Hydrolytic Sensitivity | Reacts rapidly with moisture |
The compound’s polar Si–Cl bonds (bond energy: ~381 kJ/mol) and nonpolar hexyl group create bifunctionality critical for surface modification. Spectroscopic characterization reveals Si–Cl stretching vibrations at 470–580 cm⁻¹ (IR) and ²⁹Si NMR shifts near 10–20 ppm, consistent with R₂SiCl₂-type structures [7] [8].
Organosilicon chemistry originated in 1863 with Friedel and Crafts’ synthesis of tetraethylsilane. Hexylmethyldichlorosilane emerged later as a derivative of direct synthesis (Rochow, 1945), where methyl chloride reacts with silicon-copper alloy to form methylchlorosilanes. The development of hydrosilylation in 1947 enabled tailored alkyl-functional silanes like hexylmethyldichlorosilane [6] [8].
Commercial production scaled in the 1960s–1980s, driven by demand for hydrophobic coatings. Its synthesis typically involves:
Industrial-grade purity is typically ≥97%, with major suppliers including Gelest Inc. and TCI Chemicals. Regulatory listings (e.g., TSCA, EINECS 238-864-8, CAS 14799-94-1) facilitate global commerce. Current pricing ranges from $50–$197 per 25 mL, reflecting specialized production [2] [3]:
Table 2: Industrial Supply and Purity Specifications
Manufacturer | Purity | Packaging | Price (USD) |
---|---|---|---|
TCI Chemical | >95.0% | 25 mL | $152 |
American Custom Chemicals | 95.00% | 25 g | $166.95 |
Chem-Impex | 95%(GC) | 25 mL | $183.68 |
As a dialkyldichlorosilane, hexylmethyldichlorosilane bridges molecular and polymer chemistry. Its chlorine atoms undergo hydrolysis-condensation to form siloxane networks (Si–O–Si), while the hexyl group imparts hydrophobicity. Key roles include:
Hydrophobic Surface Modifier
Upon exposure to moisture, it forms hydrophobic layers via:
This creates water-repellent coatings with contact angles up to 122° on stone, concrete, or glass, reducing water ingress by >90%. The hexyl chain shields polar surfaces via van der Waals interactions, minimizing hydrogen bonding with water [2] [4].
Precursor to Siloxane Polymers
Reaction with diols or water yields hexyl-methyl polysiloxanes used in:
Intermediary in Synthesis
In materials science, it enables tailored surface energy (20–25 mN/m) and ceramic precursors that pyrolyze to SiC or SiOC composites [7] [8].
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